Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is a chemical compound with significant relevance in pharmaceutical research. It is categorized under small molecules and is recognized for its potential therapeutic applications. The compound is structurally characterized by the presence of a pyridine ring substituted with an ethyl ester and a piperazine moiety, which enhances its biological activity.
The compound can be sourced from various chemical suppliers, including Henan Fengda Chemical Co., Ltd. and Shaanxi Dideu Medichem Co. Ltd., which offer it in high purity (up to 99%) . Its Chemical Abstracts Service (CAS) number is 1407532-82-4, which aids in its identification and procurement in chemical databases.
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate belongs to the class of organic compounds known as piperidinecarboxylic acids and derivatives. Its structural classification includes:
The synthesis of Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate typically involves several steps, including the reaction of 4-methylpiperazine with appropriate pyridine derivatives. A common method includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dichloromethane or ethanol, and reactions are often conducted under inert atmospheres to prevent moisture interference.
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate features a pyridine ring substituted at the 5-position with an ethyl ester and a piperazine side chain at the 4-position. The molecular formula is with a molecular weight of approximately 234.30 g/mol.
The compound's structural representation can be expressed using various notations:
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate can undergo various chemical reactions typical for esters and amines, including:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity without compromising the integrity of the pyridine structure.
The mechanism of action for Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity due to its ability to form hydrogen bonds and ionic interactions.
Research indicates that compounds with similar structures exhibit activity against various biological pathways, including those involved in cancer cell proliferation and signaling pathways related to neuropharmacology .
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is typically a solid at room temperature with a melting point that may vary based on purity but generally falls within the range of 100°C to 120°C.
The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to degradation. It exhibits solubility in organic solvents such as ethanol and methanol but limited solubility in water.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural confirmation during synthesis .
Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting various diseases such as cancer and neurological disorders. Its structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
The synthesis of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate employs convergent strategies that assemble pyridine and piperazine precursors prior to final coupling. This scaffold features two principal synthetic blocks: the ethyl 5-(chloromethyl)pyridine-2-carboxylate intermediate and the N-methylpiperazine component. The convergent approach allows independent optimization of each fragment before their union via nucleophilic substitution [5]. Key synthetic pathways include:
Nucleophilic aromatic substitution (SNAr): Electron-deficient pyridine derivatives undergo displacement with piperazine nucleophiles. The electron-withdrawing ester group at the 2-position activates the 5-chloromethyl group for substitution, enabling C-N bond formation under mild conditions (60-70°C) [8]. This method typically achieves yields exceeding 85% with minimal byproducts.
Reductive amination pathways: Alternative routes involve condensation of 5-formylpyridine-2-carboxylate derivatives with N-methylpiperazine followed by reduction. While this route requires an additional reduction step, it avoids potential over-alkylation issues associated with chloromethyl intermediates [3].
The convergent nature of these strategies facilitates structural diversification, as modifications can be introduced at either fragment prior to coupling. For instance, the piperazine ring can be N-functionalized before conjugation to the pyridine core, enabling access to diverse analogs for structure-activity relationship studies [5]. The ethyl ester functionality remains stable throughout these reactions, serving as a versatile handle for subsequent derivatization.
Table 1: Comparative Analysis of Convergent Synthesis Approaches
Synthetic Strategy | Key Intermediate | Reaction Conditions | Reported Yield | Key Advantages |
---|---|---|---|---|
Direct Displacement (SNAr) | 5-(Chloromethyl)pyridine-2-carboxylate | K₂CO₃, 60-70°C, 2 hours | 94% [8] | Fewer steps, high atom economy |
Reductive Amination | 5-Formylpyridine-2-carboxylate | NaBH₃CN, RT, 12 hours | 75-82% [3] | Avoids halogenated intermediates |
Buchwald-Hartwig Coupling | 5-Bromomethylpyridine-2-carboxylate | Pd₂(dba)₃, Xantphos, 100°C | 88% [3] | Tolerates electron-rich piperazines |
Catalytic C-N bond formation represents a pivotal transformation in constructing the pivotal C-N bond between the pyridine core and piperazine moiety. Several catalytic systems have been optimized for this transformation:
Palladium-catalyzed amination: Buchwald-Hartwig coupling employs palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands (XPhos, SPhos) to couple aminopiperazine derivatives with 5-halomethylpyridine esters. This method enables coupling of sterically hindered piperazines under milder conditions (80-100°C) than traditional SNAr reactions, achieving yields of 85-92% [3]. The catalytic cycle involves oxidative addition of the C-Br bond to Pd(0), ligand exchange with piperazine, and reductive elimination to form the C-N bond.
Copper-mediated Ullmann-Goldberg reactions: For more economical synthesis, copper(I) iodide with trans-1,2-diaminocyclohexane as ligand facilitates C-N coupling between 5-bromomethylpyridine-2-carboxylate and N-methylpiperazine at 90-110°C. While slightly lower yielding (78-85%) than Pd-catalyzed methods, this system avoids expensive palladium catalysts [3].
Microwave-assisted catalysis: Both Pd and Cu catalytic systems benefit from microwave irradiation, reducing reaction times from hours to minutes while maintaining or improving yields. This approach enhances the efficiency of metal-catalyzed C-N bond formation in piperazine-pyridine hybrids, particularly valuable for high-throughput synthesis [4].
Catalyst recycling remains challenging due to coordination with the piperazine nitrogen, though recent advances in heterogeneous catalysts (palladium on carbon, copper nanoparticles on alumina) show promise for sustainable synthesis. The choice between Pd and Cu systems depends on substrate sensitivity, cost considerations, and required throughput.
Table 2: Catalytic Systems for C-N Bond Formation in Target Compound Synthesis
Catalytic System | Ligand | Temperature | Time | Yield Range | Key Applications |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | XPhos | 100°C | 3-4 hours | 88-92% | Sterically hindered piperazines |
CuI/DACH | trans-Diaminocyclohexane | 110°C | 12-16 hours | 78-85% | Economical large-scale production |
Pd/C | None | 120°C | 6-8 hours | 80-83% | Recyclable catalyst systems |
Microwave Pd(OAc)₂ | BINAP | 150°C | 20-30 min | 90-95% | High-throughput library synthesis |
Solvent-free methodologies provide environmentally benign alternatives for synthesizing ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate while maintaining high efficiency:
Neat reaction conditions: The nucleophilic substitution between 5-(chloromethyl)pyridine-2-carboxylate and N-methylpiperazine proceeds efficiently under solvent-free conditions at 60-70°C, achieving 94% yield without solvents [8]. This approach eliminates volatile organic compound emissions and simplifies purification by avoiding solvent contamination.
Mechanochemical synthesis: Ball milling techniques facilitate the reaction between solid 5-(halomethyl)pyridine esters and piperazine derivatives without solvents. This method provides excellent mixing and heat transfer, reducing reaction times to 30-60 minutes while maintaining yields comparable to solution-phase reactions (85-90%) [4].
Microwave-assisted esterification: For precursors requiring esterification, microwave irradiation enables rapid formation of the ethyl ester moiety from corresponding carboxylic acids using ethanol as both solvent and reactant. This approach reduces reaction times from 12 hours to 15-20 minutes with yields exceeding 90%, significantly improving energy efficiency [4].
Green chemistry metrics for these approaches show substantial improvements over traditional methods: solvent-free processes exhibit E-factors (kg waste/kg product) below 1.0, compared to 5-50 for conventional solvent-based routes. Additionally, atom economy calculations for the core substitution reaction approach 90%, with the main mass loss attributable to the chloride leaving group. These methodologies align with sustainable pharmaceutical manufacturing principles while maintaining the structural integrity of the ethyl ester group throughout the synthesis.
Selective N-functionalization of piperazine represents a critical challenge in ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate synthesis due to the presence of two nonequivalent nitrogen atoms. Protecting group strategies enable precise control over alkylation patterns:
Boc protection: tert-Butoxycarbonyl (Boc) groups selectively protect the more nucleophilic secondary piperazine nitrogen, leaving the tertiary nitrogen available for alkylation. The Boc group can be removed under mild acidic conditions (TFA/DCM) without affecting the ethyl ester functionality [9]. This orthogonal protection allows sequential alkylation when multiple modifications are required on the piperazine ring.
Fmoc strategies: Fluorenylmethyloxycarbonyl (Fmoc) protection offers base-labile removal (piperidine/DMF) complementary to acid-labile Boc groups. Fmoc-protected piperazines undergo clean N-alkylation with 5-halomethylpyridine esters, followed by deprotection to reveal the secondary amine for further functionalization [9].
Selective monoalkylation: Without protection, piperazine exhibits differential reactivity where the secondary amine undergoes initial alkylation more readily than the tertiary nitrogen. This inherent selectivity can be exploited in controlled reactions using 1.0-1.2 equivalents of alkylating agent, yielding monoalkylated products in 70-75% yield. However, this method requires precise stoichiometric control to avoid dialkylation [3].
The choice of protecting group depends on the overall synthetic strategy and subsequent transformations. Boc protection is particularly compatible with the ethyl ester functionality due to the orthogonal deprotection conditions. Additionally, the stability of both Boc and Fmoc groups during the nucleophilic substitution step ensures preservation of the piperazine's secondary amine for further modification or as a pharmacophore in the final molecule.
Table 3: Protecting Group Strategies for Selective Piperazine Functionalization
Protecting Group | Protection Site | Deprotection Conditions | Compatibility with Ethyl Ester | Yield in Target Synthesis |
---|---|---|---|---|
Boc (tert-butyloxycarbonyl) | Secondary nitrogen | TFA/DCM (1:1), 30 min | Excellent | 85-90% |
Fmoc (fluorenylmethyloxycarbonyl) | Secondary nitrogen | Piperidine/DMF (1:4), 20 min | Good | 80-85% |
Cbz (benzyloxycarbonyl) | Secondary nitrogen | H₂/Pd-C, 6-12 hours | Good | 75-80% |
Selective monoalkylation | None (kinetic control) | Not applicable | Excellent | 70-75% |
The synthesis of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate employs both solution-phase and solid-phase methodologies, each offering distinct advantages:
Solution-phase synthesis: Traditional solution-phase methods enable large-scale production (100g to kg scale) through convergent approaches. The synthesis typically involves coupling 5-(chloromethyl)pyridine-2-carboxylate with N-methylpiperazine in acetonitrile or solvent-free conditions at 60-70°C for 2 hours, achieving yields up to 94% [8]. Purification employs crystallization or chromatography, with the ethyl ester functionality providing a crystallization handle. Solution-phase synthesis offers straightforward scalability but requires extensive purification after each step to remove unreacted piperazine and dialkylated byproducts.
Solid-phase approaches: Solid-phase synthesis utilizes polymeric resins (e.g., 2-chlorotrityl chloride resin) functionalized with the pyridine carboxylate precursor. The piperazine moiety is introduced through nucleophilic substitution, followed by cleavage from the resin under mild acidic conditions (1% TFA in DCM) [4] [7]. While typically lower yielding (75-80%) per step than solution-phase methods, solid-phase synthesis enables automated synthesis and simplifies purification through resin washing, making it ideal for library generation.
Critical comparison reveals trade-offs: solution-phase synthesis offers superior scalability and higher per-step yields (90-94% vs. 75-80% for solid-phase), making it preferable for industrial-scale production. Conversely, solid-phase synthesis facilitates rapid purification and automation, advantageous for synthesizing analogs in drug discovery. Both methods preserve the ethyl ester functionality, though solid-phase approaches require acid-labile linkers to prevent ester hydrolysis during cleavage [7] [9]. Hybrid approaches have emerged where key intermediates are prepared in solution phase and final functionalization occurs on solid support, combining the benefits of both methodologies.
Table 4: Comparative Analysis of Synthesis Methodologies
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Scale Capacity | Kilogram scale possible | Millimole scale typical | Decagram scale feasible |
Average Yield per Step | 90-94% [8] | 75-80% [7] | 85-88% |
Purification Method | Crystallization, chromatography | Resin washing | Combined approaches |
Automation Potential | Low to moderate | High | Moderate |
Key Limitation | Purification challenges | Resin loading capacity | Operational complexity |
Suitable Applications | Bulk production, process chemistry | Library synthesis, lead optimization | Targeted analog synthesis |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: